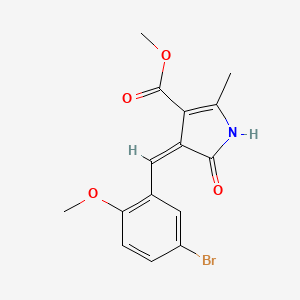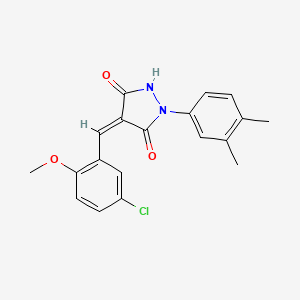![molecular formula C21H21ClN2O2 B5912650 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a potent and selective agonist of nicotinic acetylcholine receptors, which are found throughout the nervous system.
Mecanismo De Acción
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as a potent and selective agonist of nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 and alpha-3 beta-4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to increase the release of endogenous opioids, such as beta-endorphin and enkephalins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several limitations as well. It is a synthetic compound, which may limit its use in certain experiments. Additionally, the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide may vary depending on the species used in the experiment.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in the treatment of chronic pain in humans. Additionally, researchers may investigate the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide on other neurotransmitter systems, such as the opioid and serotonin systems. Finally, researchers may investigate the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other pain medications to enhance their effectiveness.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chloro-1-(1-piperidinyl)but-2-en-1-one. This intermediate is then reacted with N-benzyl-N-methylamine to form N-benzyl-N-methyl-4-chloro-1-(1-piperidinyl)but-2-en-1-amine. Finally, this compound is reacted with benzoyl chloride to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and acute pain in animal models. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids.
Propiedades
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-11-9-16(10-12-18)15-19(21(26)24-13-5-2-6-14-24)23-20(25)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,23,25)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZCZJOXYHZAX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)


![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)